An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Aminophenyl)furan-2-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Aminophenyl)furan-2-carboxamide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
5-(4-Aminophenyl)furan-2-carboxamide is a molecule of significant interest within medicinal chemistry, belonging to the furan-2-carboxamide class of compounds. The furan scaffold is a prevalent heterocyclic motif in numerous pharmacologically active agents, often serving as a bioisostere for a phenyl ring, which can modulate metabolic stability and receptor binding interactions.[1] The presence of the aminophenyl and carboxamide moieties suggests potential for diverse biological activities, including as an antibiofilm agent.[2] A thorough understanding of the physicochemical properties of this compound is paramount for its advancement in any drug discovery and development pipeline, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide provides a comprehensive overview of the key physicochemical properties of 5-(4-Aminophenyl)furan-2-carboxamide, including detailed, field-proven methodologies for their experimental determination. Where direct experimental data for the title compound is not publicly available, this guide will leverage data from structurally analogous compounds and established analytical principles to provide well-grounded estimations and procedural guidance.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its chemical identity.
| Property | Value | Source |
| IUPAC Name | 5-(4-Aminophenyl)furan-2-carboxamide | [2] |
| Synonyms | N-(4-Aminophenyl)furan-2-carboxamide | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)N | [4] |
| InChI Key | HWMFFWCDLWDYGX-UHFFFAOYSA-N | [4] |
The structural formula of 5-(4-Aminophenyl)furan-2-carboxamide is presented below:
Synthesis Overview
A documented synthesis for 5-(4-Aminophenyl)furan-2-carboxamide involves the reaction of furoic acid with 1,1'-carbonyldiimidazole (CDI) to form an activated acyl intermediate. This is followed by the addition of 1,4-diaminobenzene. The reaction is typically performed in an organic solvent such as tetrahydrofuran (THF).[2][3]
Caption: Synthetic workflow for 5-(4-Aminophenyl)furan-2-carboxamide.
Core Physicochemical Properties
The following sections detail the key physicochemical properties of 5-(4-Aminophenyl)furan-2-carboxamide and provide standardized protocols for their determination.
Melting Point
The melting point is a critical indicator of a compound's purity and is influenced by the strength of intermolecular forces. Amides, in general, exhibit high melting points due to strong hydrogen bonding networks.[5][6]
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The sample is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
Solubility
Solubility is a crucial parameter for drug delivery and formulation. It is influenced by the polarity of the solute and the solvent. The presence of both polar (amide, amine) and nonpolar (aromatic rings) groups in 5-(4-Aminophenyl)furan-2-carboxamide suggests a varied solubility profile.
Predicted Solubility:
-
Water: Low molecular weight amides are generally water-soluble.[6] However, the presence of two aromatic rings in the structure will likely decrease its aqueous solubility.
-
Organic Solvents: It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like ethanol and methanol. A study on a similar furan derivative, 5-(4-methylphenyl)-2-furanpropanoic acid, showed solubility in ethyl acetate and acetonitrile.[7]
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
Acid-Base Dissociation Constant (pKa)
The pKa value(s) of a molecule indicate the strength of its acidic and basic functional groups. This is critical for predicting its ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor binding. 5-(4-Aminophenyl)furan-2-carboxamide has two ionizable centers: the basic aromatic amine and the weakly acidic amide proton.
Estimated pKa Values:
-
Basic pKa (Aromatic Amine): The pKa of aniline is approximately 4.6. The furan-2-carboxamide substituent is electron-withdrawing, which would be expected to decrease the basicity of the amino group. Therefore, the pKa of the anilinic nitrogen is likely to be in the range of 3-4.
-
Acidic pKa (Amide N-H): Amides are generally very weak acids, with pKa values typically above 17. This group is unlikely to be ionized under physiological conditions.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol, to ensure solubility throughout the titration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a strong base (e.g., NaOH) for the acidic pKa.
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Specialized software can be used for more accurate calculations, especially for compounds with multiple or overlapping pKa values.[9]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes.
Predicted logP: The predicted XlogP for a closely related ester, methyl 5-(4-aminophenyl)furan-2-carboxylate, is 2.2.[10] Given that amides are generally more polar than esters, the logP of 5-(4-Aminophenyl)furan-2-carboxamide is expected to be slightly lower, likely in the range of 1.5 to 2.0. This value is within the desirable range for orally administered drugs according to Lipinski's Rule of 5 (logP < 5).[11][12]
Experimental Protocol for logP Determination (Shake-Flask Method):
-
Phase Preparation: 1-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a specific volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method like HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
Aromatic Protons (phenyl ring): Two doublets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the protons on the aminophenyl ring.
-
Furan Protons: Two doublets are expected in the furan region (~6.5-7.5 ppm).
-
Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on concentration and temperature.
-
Amide Protons (-CONH₂): Two broad singlets may be observed due to restricted rotation around the C-N bond, or a single broad singlet at higher temperatures.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
Carbonyl Carbon: A signal is expected in the downfield region (~160-170 ppm).
-
Aromatic and Furan Carbons: Multiple signals are expected in the aromatic region (~110-150 ppm).
General Protocol for NMR Analysis:
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13][14]
Predicted IR Absorption Bands:
-
N-H Stretching (Amine and Amide): Two bands are expected in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amine and amide N-H bonds.
-
C=O Stretching (Amide): A strong absorption band is expected around 1650 cm⁻¹, characteristic of the amide I band.[3]
-
C-N Stretching: Bands corresponding to C-N stretching will be present in the fingerprint region.
-
C-O-C Stretching (Furan): A characteristic band for the furan ether linkage is expected.
Experimental Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[15]
Predicted Mass Spectrum (Electrospray Ionization - ESI+):
-
Molecular Ion Peak [M+H]⁺: A prominent peak is expected at m/z 203.08, corresponding to the protonated molecule.
-
Fragmentation: Fragmentation patterns may involve the loss of the amide group or cleavage of the furan ring.
General Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Analysis: The solution is infused into the mass spectrometer or injected via an HPLC system. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[16][17]
Conclusion
This technical guide has outlined the essential physicochemical properties of 5-(4-Aminophenyl)furan-2-carboxamide and provided standardized, actionable protocols for their experimental determination. A comprehensive understanding and empirical validation of these parameters are indispensable for any research or development program involving this promising molecule. The provided methodologies represent robust and widely accepted practices in the pharmaceutical sciences, ensuring the generation of high-quality, reliable data to inform critical decisions in lead optimization and candidate selection.
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